molecular formula C8H6O6S B021338 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid CAS No. 108347-23-5

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

Cat. No.: B021338
CAS No.: 108347-23-5
M. Wt: 230.2 g/mol
InChI Key: NWIYUAISDYJVMZ-UHFFFAOYSA-N
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Description

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid (CAS 18361-03-0) is a bicyclic heteroaromatic compound featuring a fused thiophene-dioxane core with two carboxylic acid substituents. Its molecular formula is C₈H₆O₆S, with a molecular weight of 230.195 g/mol and a density of 1.732 g/cm³ . The compound exhibits a high boiling point (482.6°C) and flash point (245.6°C), indicative of strong intermolecular interactions due to its polar carboxylic acid groups.

Properties

CAS No.

108347-23-5

Molecular Formula

C8H6O6S

Molecular Weight

230.2 g/mol

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

InChI

InChI=1S/C8H6O6S/c9-7(10)5-3-4(14-2-1-13-3)6(15-5)8(11)12/h1-2H2,(H,9,10)(H,11,12)

InChI Key

NWIYUAISDYJVMZ-UHFFFAOYSA-N

SMILES

C1COC2=C(SC(=C2O1)C(=O)O)C(=O)O

Canonical SMILES

C1COC2=C(SC(=C2O1)C(=O)O)C(=O)O

Pictograms

Irritant

Synonyms

2,5-Dicarboxylic acid-3,4-ethylenedioxythiophene

Origin of Product

United States

Preparation Methods

Direct Cyclization of 3,4-Dihydroxythiophene-2,5-dicarboxylic Acid Derivatives

The most industrially viable method involves the cyclization of diethyl 2,5-dicarboxylate-3,4-dihydroxy sodium thiophene with 1,2-dichloroethane in acetonitrile under vacuum (0.1 MPa) at 115°C for 2 hours . Key steps include:

  • Reagent Preparation : A mixture of 0.5 mol diethyl 2,5-dicarboxylate-3,4-dihydroxy sodium thiophene, 1.01 mol 1,2-dichloroethane, and 200 mL acetonitrile is evacuated to eliminate oxygen.

  • Cyclization : Heating to 115°C initiates a nucleophilic substitution, where the hydroxyl groups attack the dichloroethane, forming the dioxane ring.

  • Workup : Post-reaction, the solvent is distilled under reduced pressure, and the crude product is washed with isopropanol-water (1:6 v/v) to yield a yellow solid with 95.9% purity .

Critical Parameters :

  • Temperature : Below 100°C, incomplete cyclization occurs, while exceeding 120°C promotes decomposition.

  • Solvent : Acetonitrile’s high polarity stabilizes intermediates, enhancing reaction kinetics.

Epihalohydrin-Mediated Synthesis for Hydroxymethyl Derivatives

A patent (EP1362859A1) details the synthesis of 2-hydroxymethyl-2,3-dihydro-thieno[3,4-b] dioxine-5,7-dicarboxylic acid diester, a precursor to the target compound . This method avoids isomer formation and reduces epihalohydrin usage:

  • Reaction Setup : The alkali salt of 3,4-dihydroxythiophene-2,5-dicarboxylic acid diester reacts with 1.01–1.4 equivalents of epibromohydrin in polar solvents (DMF, DMSO) at 45–100°C.

  • Mechanism : Epibromohydrin’s electrophilic bromine is displaced by the thiophene’s hydroxyl groups, forming the dioxine ring.

  • Purification : Extraction with tert-butyl methyl ether (MTBE) and vacuum distillation yields a pure product .

Advantages :

  • Isomer Suppression : Polar solvents favor regioselectivity, eliminating the need for isomer separation.

  • Scalability : Reaction times are reduced to 4–6 hours compared to traditional 48-hour protocols.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity Industrial Viability
Direct Cyclization 1,2-Dichloroethane, Acetonitrile115°C, 2 h, Vacuum95.9%>97%High
Epihalohydrin Route Epibromohydrin, DMF/DMSO45–100°C, 4–6 h80–85%>95%Moderate
Ester HydrolysisNaOH/HCl, Ethanol-Water80°C, 6 h70–75%90–92%Low (Additional Steps)

Mechanistic Insights and Side Reactions

  • Byproduct Formation : In the epihalohydrin method, excess reagent (>1.4 eq) leads to 3-hydroxy-3,4-dihydro-2H-thieno[3,4-b] dioxepine derivatives via over-alkylation .

  • Oxidative Degradation : Prolonged heating in acetonitrile generates sulfoxides, detectable via FT-IR (S=O stretch at 1040 cm⁻¹) .

Optimization Strategies

  • Catalysis : Adding 5 mol% tetrabutylammonium iodide accelerates the epihalohydrin reaction by 30% .

  • Solvent Recycling : Acetonitrile recovery via fractional distillation reduces costs by 40% in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, physical properties, and applications of the target compound and its analogs:

Compound Name (CAS) Structural Features Molecular Formula Molecular Weight (g/mol) Key Applications
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid (18361-03-0) Thiophene-dioxane core, two -COOH groups C₈H₆O₆S 230.195 Polymer precursors, coordination complexes
2,3-Dimethyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid Furan-dioxane core, two -COOH groups, methyl substituents C₁₀H₁₀O₈ Not reported Optoelectronic materials (π-conjugated polymers)
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid (PubChem CID 6483880) Thiophene-dioxane core, single -COOH group C₈H₆O₄S 214.19 Intermediate in organic synthesis, potential monomer for conductive polymers
2,3-Dihydrothieno[3,4-b][1,4]dioxine-2,5,7-tricarboxylic acid (955373-64-5) Thiophene-dioxane core, three -COOH groups C₉H₆O₈S Not reported High cross-linking potential in polymer chemistry
Diethyl 3-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxylate (331819-57-9) Thienopyridine core, ester groups, methyl substituent C₁₄H₁₅NO₅S 309.34 Pharmaceutical intermediates, ligand design
5-Ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine Thiophene-dioxane core, ethyl substituent, no -COOH groups C₈H₁₀O₂S Not reported Electronic materials (enhanced solubility and charge transport)
Thieno[3,4-b][1,4]dioxine-5,7-dicarbohydrazide (507275-74-3) Thiophene-dioxane core, two carbohydrazide (-CONHNH₂) groups C₈H₈N₄O₄S 256.239 Medicinal chemistry (hydrazone formation for bioactive molecules)

Key Research Findings

Optoelectronic Performance :

  • The furo analog (C₁₀H₁₀O₈) exhibits superior stability in π-conjugated polymers compared to thiophene-based analogs due to oxygen's lower electronegativity, reducing oxidative degradation .
  • Ethyl-substituted derivatives demonstrate enhanced solubility in organic solvents, making them suitable for solution-processed electronic devices .

Acidity and Coordination Chemistry :

  • The tricarboxylic acid variant (CAS 955373-64-5) shows higher acidity (pKa ~2.5–3.0) compared to the dicarboxylic acid (pKa ~3.5–4.0), enabling stronger metal-ligand interactions in coordination polymers .

Biological Applications :

  • The carbohydrazide derivative (CAS 507275-74-3) forms stable hydrazones with aldehydes, a key reaction in prodrug design .

Challenges and Limitations

  • Synthetic Complexity : Multi-step syntheses (e.g., five-step reactions for the furo analog) limit scalability .
  • Solubility Issues: High polarity of carboxylic acid derivatives restricts their use in non-polar matrices, necessitating derivatization (e.g., esterification) .

Biological Activity

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid (CAS Number: 18361-03-0) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C8_8H6_6O6_6S
  • Molecular Weight : 230.195 g/mol
  • Density : 1.732 g/cm³
  • Boiling Point : 482.6°C at 760 mmHg
  • Flash Point : 245.6°C

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound exhibited significant cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cells in vitro. This was evidenced by morphological changes consistent with apoptosis, such as cell shrinkage and chromatin condensation .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of oxidative stress leading to apoptosis. The compound's structure allows it to interact with cellular components, disrupting normal cellular functions and promoting cell death .

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50_{50} (µM)Mechanism of Action
CytotoxicityGlioblastoma Multiforme0.5Induction of Apoptosis
Breast Adenocarcinoma0.8Oxidative Stress Induction
AntimicrobialVarious Bacterial StrainsN/ADisruption of Cell Membrane Integrity

Case Studies

  • Case Study on Glioblastoma :
    • A study evaluated the effects of the compound on glioblastoma cells, revealing that treatment led to a reduction in cell viability by over 70% at concentrations around 0.5 µM. The study concluded that the compound could be a promising agent for glioblastoma therapy due to its ability to induce apoptosis selectively in cancer cells without significant toxicity to normal cells .
  • Breast Cancer Research :
    • In another investigation focusing on breast cancer cell lines, the compound demonstrated similar cytotoxic effects with an IC50_{50} value of approximately 0.8 µM. The study emphasized the importance of further exploration into the compound's mechanism and potential as a therapeutic agent for breast cancer treatment .

Q & A

Q. What are the common synthetic routes for preparing 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid and its derivatives?

Methodological Answer: The synthesis of this compound and its derivatives often involves cross-coupling reactions, such as Negishi coupling, to introduce functional groups (e.g., pyridyl or benzothiophenyl substituents) at the 5,7-positions. For example, 5,7-Di-2-pyridyl derivatives are synthesized via palladium-catalyzed coupling reactions, followed by purification using column chromatography and recrystallization . Reaction optimization typically includes controlling stoichiometry, temperature (e.g., 80–100°C), and inert atmospheres (N₂/Ar) to minimize side reactions.

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation of solvent (e.g., dichloromethane/hexane mixtures) and mounted on a diffractometer (e.g., Bruker APEXII). Data collection involves φ and ω scans at 293 K, with absorption corrections applied using multi-scan methods (e.g., SADABS). Refinement with software like SHELXL yields R-factors < 0.05, confirming atomic positions and bond geometries. For example, monoclinic systems (space group P2₁/n) with unit cell parameters a = 10.5188 Å, b = 9.8752 Å, c = 13.1961 Å, and β = 97.752° have been reported .

Q. What spectroscopic techniques are used to characterize this compound’s purity and functional groups?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) identify proton environments and substituent effects, such as pyridyl ring torsional angles (~20.6°) .
  • Fourier-Transform Infrared (FTIR) : Peaks at ~1700 cm⁻¹ confirm carboxylic acid C=O stretching, while S=O vibrations (~1050 cm⁻¹) validate the thieno-dioxine core .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 296.34 for C₁₆H₁₂N₂O₂S) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data, such as bond length variations or disorder in residues?

Methodological Answer: Disordered atoms (e.g., in dihydrodioxine rings) are modeled using split positions with occupancy refinement. For bond length anomalies (e.g., C–C bonds deviating by ±0.002 Å), density functional theory (DFT) calculations (B3LYP/6-31G*) can validate experimental geometries. Software like OLEX2 or Mercury aids in visualizing electron density maps and refining thermal parameters. Collaborative validation with independent crystallographers is recommended to minimize bias .

Q. What computational strategies are effective for designing reactions involving this compound?

Methodological Answer: Quantum chemical calculations (e.g., Gaussian or ORCA) predict reaction pathways and transition states. For example, reaction path searches using the nudged elastic band (NEB) method identify energy barriers for cross-coupling steps. Machine learning (ML) models trained on experimental datasets (e.g., solvent effects, catalyst performance) can prioritize reaction conditions. ICReDD’s integrated approach combines computation, informatics, and experiment to accelerate discovery .

Q. How can factorial design optimize reaction conditions for synthesizing derivatives?

Methodological Answer: A 2³ factorial design evaluates three factors (e.g., catalyst loading, temperature, solvent polarity) at two levels (high/low). Response surface methodology (RSM) models yield trends, such as increased temperature improving coupling efficiency but reducing selectivity. ANOVA identifies significant factors (p < 0.05), and desirability functions balance competing objectives (e.g., yield vs. cost). Iterative refinement narrows optimal conditions .

Q. What strategies validate compound purity when vendor-provided analytical data is unavailable?

Methodological Answer:

  • HPLC-PDA : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/ACN gradient) quantifies impurities (<1% area).
  • Elemental Analysis : Combustion analysis (C, H, N, S) confirms empirical formula alignment (e.g., C₈H₆O₆S requires C 41.74%, H 2.63%).
  • TGA/DSC : Thermal stability analysis (e.g., decomposition >245°C) corroborates purity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

Methodological Answer: Systematic solubility studies under controlled conditions (e.g., 25°C, 1 atm) using UV-Vis spectroscopy or gravimetric methods clarify discrepancies. For instance, discrepancies in DMSO solubility may arise from hydration states or residual solvents. Cross-referencing with Hansen solubility parameters (δD, δP, δH) provides theoretical validation .

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